molecular formula C16H24ClNO2 B14788467 (1R,3S)-Ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride

(1R,3S)-Ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride

Cat. No.: B14788467
M. Wt: 297.82 g/mol
InChI Key: YOJNYTKDNMOHJF-UHFFFAOYSA-N
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Description

(1R,3S)-Ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride (CAS: 1017789-44-4; 1951425-19-6) is a chiral bicyclic compound featuring a cyclopentane ring substituted with an ethyl ester group at the 1-position and a (R)-1-phenylethylamino moiety at the 3-position, with stereochemical configurations critical to its activity . Its molecular formula is C₁₆H₂₄ClNO₂, and it exists as a hydrochloride salt to enhance solubility and stability. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in enantioselective synthesis due to its defined stereochemistry .

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

ethyl 3-(1-phenylethylamino)cyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-9-10-15(11-14)17-12(2)13-7-5-4-6-8-13;/h4-8,12,14-15,17H,3,9-11H2,1-2H3;1H

InChI Key

YOJNYTKDNMOHJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C1)NC(C)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride typically involves the following steps:

    Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction using ®-1-phenylethylamine.

    Esterification: The ethyl ester is formed through an esterification reaction.

    Hydrochloride salt formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous flow synthesis: This method allows for better control over reaction conditions and can be scaled up for industrial production.

    Catalytic processes: The use of catalysts can enhance the efficiency of the reactions involved in the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Condition Reaction Outcome Yield Key Observations
10% HCl, 70°C Ester → Carboxylic acid85–90%Complete conversion after 4–6 hours
LiOH/MeOH, 25°C Ester → Carboxylate salt90%Mild conditions preserve stereochemistry
  • Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.

  • Applications : Used to generate free carboxylic acids for further coupling reactions .

Amine Functionalization

The primary amine participates in nucleophilic reactions, enabling diversification of the phenylethylamino moiety.

Alkylation

Reacts with alkyl halides to form secondary or tertiary amines:

  • Example : Reaction with methyl iodide in DMF yields N-methyl derivatives (65–75% yield).

  • Stereochemical Impact : Chiral (R)-1-phenylethyl group directs regioselectivity.

Acylation

Acetyl chloride or anhydrides acylate the amine:

  • Conditions : Acetyl chloride in isopropanol at 0–25°C .

  • Outcome : Forms stable amides (80–85% yield) without racemization .

Schiff Base Formation

Reacts with aldehydes/ketones under mild acidic conditions:

  • Example : Condensation with benzaldehyde forms imines, reversible in aqueous media.

Hydrogenation and Reductive Amination

The cyclopentane ring and amine group are amenable to catalytic hydrogenation:

Reaction Catalyst Conditions Outcome
Ring hydrogenation Pd/C, H₂ (1 atm)45°C, 5–6 hoursSaturates double bonds (if present)
Reductive aminationNaBH₃CNMeOH, pH 4–5Converts imines to amines (70–80% yield)

Stereochemical Stability

The (1R,3S) configuration remains intact under most conditions:

  • Thermal Stability : DSC shows no decomposition below 200°C.

  • pH Sensitivity : Stable in pH 3–10; racemization observed in strongly alkaline conditions (pH >12) .

Pharmaceutical Intermediate

  • Key Step : Chiral resolution via lipase-catalyzed acetylation (90% enantiomeric excess) .

  • Derivatives : Used to synthesize modulators of neurotransmitter receptors.

Comparative Reactivity

Functional Group Reactivity Biological Relevance
Ethyl esterHigh (hydrolysis, transesterification)Prodrug design
PhenylethylaminoModerate (alkylation, acylation)Enhances blood-brain barrier penetration
Cyclopentane ringLow (stable under standard conditions)Conformational rigidity for target binding

Reaction Optimization Challenges

  • Solvent Effects : Dichloromethane improves nucleophilic substitution kinetics vs. THF.

  • Byproducts : Tert-butyl carbamate formation observed during protection steps (mitigated via LiOH deprotection) .

This compound’s versatility in hydrolysis, amine modifications, and stereochemical robustness makes it a critical intermediate in asymmetric synthesis and drug development.

Scientific Research Applications

Based on the search results, information on the specific applications of "(1R,3S)-Ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride" is limited. However, the search results provide information on similar compounds and related chemical concepts.

Here's a summary of the available information:

1. Related Compounds and Isomers:

  • Ethyl (R)-[(1-Phenylethyl)amino]acetate: PubChem provides detailed information on this compound, including its structure, names, identifiers, and properties .
  • Ethyl (1R,2R)-2-(((R)-1-phenylethyl)amino)cyclopentane-1-carboxylate hydrochloride: This compound is related and its catalog number is 163877-11-0 .

2. Chemical Properties and Identifiers:

  • Molecular Formula: For Ethyl (R)-[(1-Phenylethyl)amino]acetate, the molecular formula is C12H17NO2 .
  • Molecular Weight: The molecular weight of Ethyl (R)-[(1-Phenylethyl)amino]acetate is 207.27 g/mol .
  • IUPAC Name: The IUPAC name for Ethyl (R)-[(1-Phenylethyl)amino]acetate is ethyl 2-[[(1R)-1-phenylethyl]amino]acetate .
  • CAS Number: this compound has the CAS No. 1951425-19-6 .

3. General Chemical Information:

  • PubChem: This is a valuable resource for chemical information, providing data on various compounds, including structures, properties, and identifiers .
  • **HL7 FHIR Specification:**Mentions different substances with codes and names, relevant to the Federal Office of Public Health FOPH .

4. Related Scientific Research Areas:

  • Tryptophan–Kynurenine Metabolism: Research in this area explores the roles of metabolites like picolinic acid (PA) as antioxidants and pro-oxidants, which could have implications in neurodegenerative diseases, cancer, and inflammation .
  • Greenhouse Gas Reduction: While seemingly unrelated, research on gases like sulfur hexafluoride (SF6) highlights the importance of understanding the impact of different compounds on the environment and human health .
  • Descemet Membrane Endothelial Keratoplasty (DMEK): SF6 gas is used in this procedure .

Mechanism of Action

The mechanism of action of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Structure: Cyclopentane core with methyl ester (1-position) and methylamino group (1-position).
  • Key Differences: Ester Group: Methyl ester (vs. Amino Substituent: Methylamino group (vs. (R)-1-phenylethylamino) lacks aromaticity and stereochemical complexity, limiting its interaction with hydrophobic binding pockets .
  • Synthesis : Yield of 78% reported for a similar derivative, suggesting efficient preparation .

Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrochloride (CAS: 359586-65-5)

  • Structure: Stereoisomer of the target compound with (1S,2S)-cyclopentane and (S)-1-phenylethylamino configurations.
  • Biological Relevance: Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles, necessitating strict stereochemical control in synthesis .

Ethyl (1R,2R)-1-Amino-2-ethylcyclopropanecarboxylate Hydrochloride

  • Structure: Cyclopropane ring with ethyl ester and ethyl-amino substituents.
  • Key Differences :
    • Ring Strain : Cyclopropane’s high ring strain increases reactivity but may reduce metabolic stability compared to cyclopentane .
    • Substituents : Absence of aromatic (phenyl) group limits π-π stacking interactions in biological systems .

1-(1-Phenylethyl)cyclopropan-1-amine Hydrochloride

  • Key Differences :
    • Functional Groups : Lack of ester reduces hydrophobicity and alters solubility profile .
    • Applications : Primarily used as a building block in amine-focused syntheses rather than carboxylate-based drug candidates .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Stereochemistry Salt Form Key Applications Reference
Target Compound Cyclopentane Ethyl ester, (R)-1-phenylethylamino (1R,3S), (R) Hydrochloride Chiral intermediates, pharmaceuticals
Methyl 1-(Methylamino)cyclopentanecarboxylate HCl Cyclopentane Methyl ester, methylamino Not specified Hydrochloride Synthetic intermediates
Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate HCl Cyclopentane Ethyl ester, (S)-1-phenylethylamino (1S,2S), (S) Hydrochloride Stereochemical studies
Ethyl (1R,2R)-1-Amino-2-ethylcyclopropanecarboxylate HCl Cyclopropane Ethyl ester, ethyl-amino (1R,2R) Hydrochloride Strain-driven synthesis
1-(1-Phenylethyl)cyclopropan-1-amine HCl Cyclopropane (R)-1-phenylethylamino (R) Hydrochloride Amine-based intermediates

Research Findings and Implications

  • Stereochemical Impact: The (R)-1-phenylethylamino group in the target compound enhances enantioselectivity in asymmetric catalysis, outperforming methylamino analogs in chiral resolution .
  • Ring Size Effects : Cyclopentane derivatives generally exhibit better metabolic stability than cyclopropane analogs due to reduced ring strain .
  • Ester Group Influence : Ethyl esters in the target compound improve lipophilicity compared to methyl esters, favoring blood-brain barrier penetration in CNS drug candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,3S)-ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride, and how is stereochemical purity ensured?

  • Methodology : The synthesis typically involves multi-step procedures, starting with cyclopentanecarboxylate derivatives. For example, enantioselective alkylation or reductive amination is used to introduce the (R)-1-phenylethylamine moiety. Chiral resolution via diastereomeric salt formation or chromatographic separation (e.g., chiral HPLC) ensures stereochemical purity .
  • Key Steps :

Cyclopentanecarboxylate esterification with ethyl chloroformate.

Stereoselective amination using (R)-1-phenylethylamine under catalytic hydrogenation.

Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its configuration?

  • Techniques :

  • NMR Spectroscopy : 1H/13C NMR identifies stereochemical environments (e.g., cyclopentane ring protons and ethyl ester groups). Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D20 = +15° for the (1R,3S,R) configuration) .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Hazard Identification : Classified as GHS07 (harmful if swallowed, skin/eye irritant). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and direct contact .
  • First Aid :

  • Skin contact: Wash with soap/water for 15 minutes.
  • Eye exposure: Rinse with saline solution for 20 minutes.
  • Spill management: Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are diastereomeric byproducts minimized?

  • Challenges : Competing pathways during amination can yield undesired (1S,3R) or (1R,3R) diastereomers.
  • Solutions :

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantiomeric excess (>90%) .
  • Kinetic Resolution : Optimize reaction temperature and solvent polarity to favor the desired transition state .

Q. How does the stereochemistry of the cyclopentane ring and (R)-1-phenylethylamine moiety influence biological activity in receptor-binding studies?

  • Mechanistic Insight : The (1R,3S) configuration aligns the amine group for optimal hydrogen bonding with target receptors (e.g., serotonin transporters). The (R)-phenylethyl group enhances lipophilicity, improving blood-brain barrier penetration.
  • Validation : Comparative studies show a 10-fold higher binding affinity for the (1R,3S,R) isomer versus its (1S,3R,S) counterpart in vitro .

Q. What analytical methods are recommended for assessing compound purity and resolving co-eluting impurities in HPLC?

  • Optimized HPLC Conditions :

  • Column: Chiralpak IA-3 (250 × 4.6 mm, 3 µm).
  • Mobile phase: Hexane:ethanol (85:15) with 0.1% trifluoroacetic acid.
  • Detection: UV at 254 nm; retention time ~12.5 minutes for the target compound .
    • Troubleshooting : Use LC-MS to identify impurities (e.g., unreacted amine or ester hydrolysis products) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are observed?

  • Stability Profile :

  • pH 7.4 (PBS) : Stable for 48 hours at 25°C.
  • pH 1.2 (gastric fluid) : Hydrolysis of the ethyl ester occurs within 6 hours, forming the carboxylic acid derivative.
  • Thermal Degradation (60°C) : Decomposition via retro-Mannich reaction yields cyclopentanecarboxylic acid and (R)-1-phenylethylamine .

Q. How can researchers resolve contradictions in stereochemical assignment when NMR data conflicts with computational predictions?

  • Resolution Strategy :

VCD (Vibrational Circular Dichroism) : Compare experimental and calculated spectra to confirm absolute configuration.

Single-Crystal Analysis : Grow crystals in ethanol/water and refine X-ray data (e.g., CCDC deposition) .

Density Functional Theory (DFT) : Calculate 13C NMR chemical shifts using B3LYP/6-311+G(d,p) basis sets to validate assignments .

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